molecular formula C12H17NO2 B3074268 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol CAS No. 1019537-59-7

2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol

Cat. No.: B3074268
CAS No.: 1019537-59-7
M. Wt: 207.27 g/mol
InChI Key: IXXPXKUFLGIUPG-UHFFFAOYSA-N
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Description

2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol is a synthetic phenolic compound of significant interest in chemical research and development. While specific biological data for this compound is limited, its structural framework is closely related to a class of Schiff base compounds known for their diverse applications. Scientifically, this molecule features a phenol core substituted with an ethoxy group and an aminomethyl side chain, a structure often associated with the ability to form intramolecular hydrogen bonds, which can influence its molecular conformation and stability . Similar compounds have been extensively studied as ligands in coordination chemistry for constructing metallo-supramolecular structures and complexes . Furthermore, structural analogs, particularly those with an allyl group like prop-2-en-1-yl, are investigated in material science and for their potential physicochemical properties . Researchers also explore this class of compounds for novel synthetic pathways and as building blocks for more complex molecular architectures. The compound is provided as a high-purity material for laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Basic physicochemical properties include a predicted molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol. Please consult the Certificate of Analysis for specific batch data.

Properties

IUPAC Name

2-ethoxy-6-[(prop-2-enylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-8-13-9-10-6-5-7-11(12(10)14)15-4-2/h3,5-7,13-14H,1,4,8-9H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXPXKUFLGIUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of 2-ethoxyphenol with prop-2-en-1-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .

Scientific Research Applications

2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenol groups can participate in hydrogen bonding and hydrophobic interactions, while the amino group can form ionic bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following sections compare the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations and Structural Features

Aromatic vs. Aliphatic Amine Substituents
  • Pyrene-Substituted Derivative: (E)-2-Ethoxy-6-((pyren-1-ylimino)methyl)phenol () replaces the allylamine group with a pyrenylimino moiety. The pyrene group introduces extended π-conjugation, enhancing crystallinity and photophysical properties. Single-crystal XRD reveals bond lengths (C=N: ~1.28 Å) and angles consistent with planar Schiff base geometry, similar to the target compound .
  • Trifluoromethyl-Substituted Derivative: (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP, ) features a strong electron-withdrawing -CF₃ group. This substituent increases molecular dipole moments, contributing to enhanced NLO activity (e.g., hyperpolarizability values ~3× greater than non-fluorinated analogues) .
Halogenated and Alkyl Substituents
  • Fluorinated Analogues: Compounds like 2-ethoxy-6-{[(4-fluoro-2-methylphenyl)amino]methyl}phenol (CAS 1021080-16-9, ) and 2-ethoxy-6-(((1-(4-fluorophenyl)ethyl)amino)methyl)phenol (CAS 1042522-18-8, ) incorporate fluorine atoms. Fluorination reduces basicity of the amine group and increases lipophilicity (LogP = 3.8 vs. ~2.5 for non-fluorinated analogues), impacting solubility and bioavailability .
  • Methyl-Substituted Derivative: 2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () exhibits a 4-methylphenyl group. XRD analysis shows intramolecular O–H⋯N hydrogen bonds forming S(6) rings, stabilizing the planar conformation. The methyl group induces steric hindrance, slightly increasing dihedral angles (~16–20°) compared to unsubstituted analogues .

Physicochemical Properties

Table 1: Key Physicochemical Parameters
Compound Molecular Formula Molecular Weight LogP (XLogP3) Hydrogen Bond Donors/Acceptors Notable Properties
Target Compound C₁₂H₁₇NO₂ 221.27 ~2.2 (est.) 2 / 4 Allyl group enhances reactivity
ETPMP (CF₃-substituted) C₁₆H₁₃F₃NO₂ 308.28 3.5 1 / 4 High NLO activity
4-Fluoro-2-methylphenyl Derivative C₁₆H₁₈FNO₂ 275.32 3.8 2 / 4 Increased lipophilicity
Pyrene-Substituted Derivative C₂₉H₂₃NO₂ 417.50 5.1 1 / 3 Extended π-conjugation

Crystallographic and Hydrogen-Bonding Patterns

  • Intramolecular Hydrogen Bonds: Compounds like 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () exhibit S(6) rings via O–H⋯N interactions, a common motif in Schiff bases. These bonds stabilize planar conformations critical for crystal packing .
  • Intermolecular Interactions : Fluorinated derivatives (–16) show increased C–H⋯O/F interactions due to polar substituents, influencing crystal lattice stability and melting points .

Biological Activity

2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol is an organic compound characterized by its phenolic structure and functional groups that confer potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, enzyme inhibition, and other therapeutic potentials.

Chemical Structure and Properties

The compound has the molecular formula C12H17NO2C_{12}H_{17}NO_2 and features an ethoxy group, a phenolic hydroxyl group, and an amino group attached to a prop-2-en-1-yl chain. Its unique structure allows for diverse interactions with biological targets.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various pathogens, revealing the following:

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 0.22 to 0.25 μg/mL against tested strains, indicating potent antibacterial properties.
  • Biofilm Inhibition : It effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in terms of biofilm reduction percentage.

Table 1 summarizes the antimicrobial activity of the compound compared to conventional antibiotics.

Pathogen MIC (μg/mL) Biofilm Reduction (%) Comparison Antibiotic
Staphylococcus aureus0.2275%Ciprofloxacin
Staphylococcus epidermidis0.2570%Ketoconazole

The antimicrobial mechanism is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key enzymatic pathways, including DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR inhibition .

Enzyme Inhibition Studies

In addition to antimicrobial properties, the compound has been investigated for its potential as an enzyme inhibitor. The phenolic structure allows it to engage in hydrogen bonding and hydrophobic interactions with target enzymes.

Case Study

A specific study highlighted the compound's role in inhibiting enzymes critical for bacterial survival, showcasing its potential as a lead compound in drug development against antibiotic-resistant strains .

Antioxidant Activity

The phenolic nature of this compound also suggests antioxidant properties. Phenolic compounds are known to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative stress . This activity could contribute to anti-inflammatory effects observed in preliminary studies.

Toxicity Profile

Toxicity assessments revealed low hemolytic activity (% lysis range from 3.23% to 15.22%), indicating that the compound is relatively safe for use in biological applications . Additionally, cytotoxicity studies showed IC50 values greater than 60 μM, suggesting non-cytotoxic behavior at therapeutic concentrations.

Q & A

Q. What experimental methods are used to determine the crystal structure of 2-Ethoxy-6-{[(prop-2-en-1-yl)amino]methyl}phenol?

The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD) . Data collection is performed at low temperatures (e.g., 273 K) to minimize thermal motion artifacts. The SHELX suite (e.g., SHELXL for refinement) is employed for structure solution, with validation using tools like WinGX or ORTEP-3 for graphical representation . Key parameters include R-factors (e.g., R1=0.064R_1 = 0.064), data-to-parameter ratios (>18:1), and analysis of mean bond lengths (e.g., C–C = 0.004 Å). Hydrogen-bonding networks are mapped using Mercury or PLATON .

Q. What synthetic strategies are reported for synthesizing derivatives of this compound?

Derivatives are synthesized via Schiff base formation or alkylation reactions . For example:

  • Schiff base synthesis : Condensation of 3-ethoxy-2-hydroxybenzaldehyde with amines (e.g., toluidine) under reflux in ethanol, followed by recrystallization from nitromethane .
  • Alkylation : Reaction of phenolic precursors with propargyl bromide using NaH as a base in anhydrous THF, followed by purification via flash chromatography .
    Yields and purity are confirmed by 1H^1H/13C^{13}C NMR, IR, and GC-MS .

Q. How is the compound characterized spectroscopically?

  • NMR : 1H^1H NMR identifies protons on the ethoxy (–OCH2_2CH3_3), allylamino (–NH–CH2_2–C3_3H5_5), and phenolic (–OH) groups. 13C^{13}C NMR confirms carbonyl/imine carbons in Schiff base derivatives .
  • IR : Stretching vibrations at ~3400 cm1^{-1} (O–H), ~1600 cm1^{-1} (C=N in Schiff bases), and ~1250 cm1^{-1} (C–O–C ether linkages) .
  • Mass Spectrometry : GC-MS or ESI-MS validates molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How do hydrogen-bonding motifs influence the supramolecular assembly of this compound?

The compound exhibits S(6) ring motifs via O–H\cdotsN hydrogen bonds and R22_2^2(8) motifs via C–H\cdotsO interactions. Graph set analysis (using Etter’s formalism) reveals these motifs drive dimerization or chain formation in crystals. For example, in nitromethane solvates, intermolecular H-bonds between phenolic –OH and imine N atoms stabilize the lattice . Computational tools like CrystalExplorer quantify interaction energies (e.g., –OH\cdotsN: ~25 kJ/mol) .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT) : Optimizes geometry, calculates frontier molecular orbitals (HOMO/LUMO), and predicts sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) : Simulates solvation effects in polar solvents (e.g., water, DMSO) .
  • QSAR Models : Relate substituent effects (e.g., ethoxy vs. methoxy groups) to biological activity (e.g., antioxidant potential) .

Q. What challenges arise in refining the crystal structure using SHELX?

  • Disorder : Ethoxy or allyl groups may exhibit positional disorder, requiring PART or ISOR restraints .
  • Twinned Data : High-resolution data (e.g., <1.0 Å) may require TWIN/BASF commands for accurate refinement .
  • Hydrogen Placement : For –OH groups, riding models or free refinement (with DFIX restraints) are used .

Q. How are toxicological risks managed during handling?

While specific toxicity data for this compound are limited, Safety Data Sheet (SDS) guidelines for structurally similar phenols recommend:

  • PPE : Gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Carcinogenicity Mitigation : Classified under IARC/ACGIH as potential carcinogens; avoid inhalation and use closed systems for synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.